![molecular formula C7H9N3S B13177688 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol](/img/structure/B13177688.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol typically involves the condensation of pyridine and pyrimidine derivatives. One common method is the reaction of 2-aminopyridine with thiourea under acidic conditions, followed by cyclization to form the desired compound . The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Sulfides
Substitution: Thioethers, thioesters
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol involves its interaction with specific molecular targets. For example, it has been shown to inhibit extracellular signal-regulated kinases (Erks), which play a crucial role in cell signaling pathways . The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: Similar structure but different positioning of nitrogen atoms in the ring.
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Contains a benzyl group, which alters its chemical properties and biological activities.
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol is unique due to its thiol group, which imparts distinct reactivity and potential for forming disulfide bonds. This feature makes it particularly interesting for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H9N3S |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2-thione |
InChI |
InChI=1S/C7H9N3S/c11-7-9-4-5-3-8-2-1-6(5)10-7/h4,8H,1-3H2,(H,9,10,11) |
InChI Key |
KLFLEGPJGSHEIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NC(=S)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


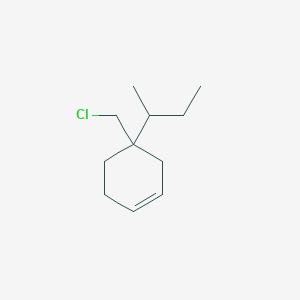
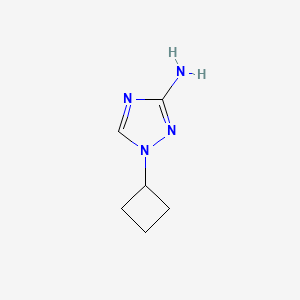
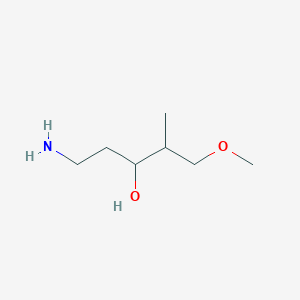
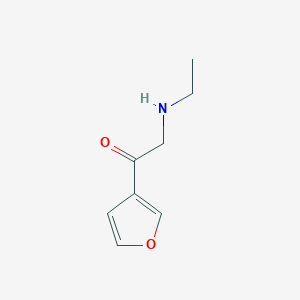


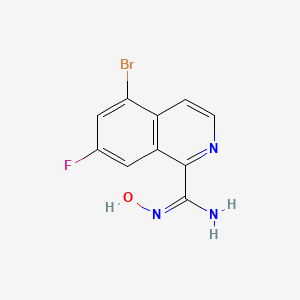

![2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane](/img/structure/B13177653.png)
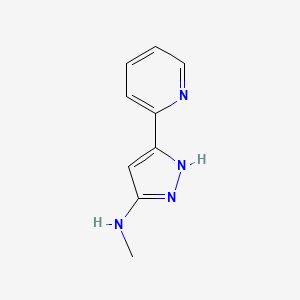
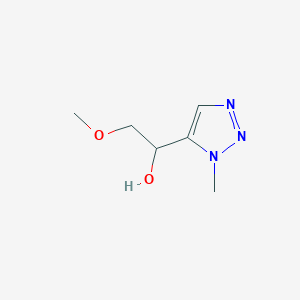
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid](/img/structure/B13177668.png)
![5-Methoxyspiro[2.3]hexan-1-amine](/img/structure/B13177672.png)
![2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol](/img/structure/B13177678.png)
